molecular formula C8H7BrClNO2 B13651563 Ethyl 5-bromo-4-chloropicolinate

Ethyl 5-bromo-4-chloropicolinate

Cat. No.: B13651563
M. Wt: 264.50 g/mol
InChI Key: HYYZKSBADLCZLM-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-chloropicolinate is a chemical compound with the molecular formula C8H7BrClNO2. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-4-chloropicolinate can be synthesized through various methods. One common synthetic route involves the bromination and chlorination of ethyl picolinate. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the 5 and 4 positions of the pyridine ring, respectively .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-chloropicolinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-bromo-4-chloropicolinate is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-chloropicolinate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. The molecular targets and pathways involved are typically related to the functional groups present on the compound and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-3-chloropicolinate
  • Ethyl 4-bromo-5-chloropicolinate
  • Ethyl 5-bromo-6-chloropicolinate

Comparison

Ethyl 5-bromo-4-chloropicolinate is unique due to the specific positions of the bromine and chlorine atoms on the pyridine ring. This positional isomerism can lead to differences in reactivity and the types of products formed in chemical reactions. For example, the 4-chloro substitution may influence the electronic properties of the compound differently compared to the 3-chloro or 6-chloro analogs .

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

ethyl 5-bromo-4-chloropyridine-2-carboxylate

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)7-3-6(10)5(9)4-11-7/h3-4H,2H2,1H3

InChI Key

HYYZKSBADLCZLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)Cl)Br

Origin of Product

United States

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